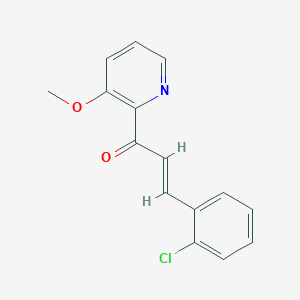
Chalcone derivative 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルコン誘導体4は、カルコンファミリーに属しており、カルコンは多くの重要な生物学的化合物の中心コアを形成する芳香族ケトンです。カルコンは、植物に豊富に存在するフラボノイドやイソフラボノイドの生合成の前駆体です。 カルコン誘導体4は、他のカルコンと同様に、3つの炭素のα、β-不飽和カルボニル系を介して結合された2つの芳香環で構成されています .
2. 製法
合成経路および反応条件: カルコン誘導体4を含むカルコン誘導体は、一般的にクライスン・シュミット縮合反応によって合成されます。これは、塩基触媒の存在下で、芳香族アルデヒドと芳香族ケトンを反応させることを伴います。 反応は通常、50〜100°Cの温度範囲で、エタノールまたはメタノールなどの極性溶媒中で実施されます .
工業生産方法: 工業現場では、カルコン誘導体の合成は、連続フローリアクターを使用してスケールアップできます。この方法は、反応条件をより良く制御し、より高純度の製品を生成できます。 反応速度と収率を向上させるために、超音波照射とマイクロ波支援合成も検討されています .
準備方法
Synthetic Routes and Reaction Conditions: Chalcone derivatives, including chalcone derivative 4, are typically synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The reaction is usually carried out in polar solvents such as ethanol or methanol at temperatures ranging from 50 to 100°C .
Industrial Production Methods: In industrial settings, the synthesis of chalcone derivatives can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of ultrasonic irradiation and microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
化学反応の分析
Michael Addition with Thiols
Chalcone derivative 4 exhibits Michael acceptor reactivity toward biological thiols like glutathione (GSH):
Kinetic Data :
| Chalcone Substituent | Initial Reactivity (k, M⁻¹s⁻¹) |
|---|---|
| 4-CH₃ | 0.12 |
| 4-OCH₃ | 0.25 |
Cyclization Reactions
Derivative 4 serves as a precursor for heterocycles:
-
Thiazole Formation : Reacts with glycine ethyl ester and elemental sulfur under radical conditions to form 4,5-disubstituted thiazoles .
-
Benzothiazepine Synthesis : Condenses with o-aminothiophenol in glycerol (acid/base-free) to yield benzothiazepines .
Optimized Conditions :
| Product | Conditions | Yield |
|---|---|---|
| Thiazole | S₈, 120°C, NaCl | 82% |
| Benzothiazepine | Glycerol, 80°C, 2 h | 89% |
Ultrasonication-Assisted Modifications
Derivative 4 undergoes functionalization under green conditions:
-
Alkylation : Reaction with alkyl bromides in aqueous KOH under ultrasound achieves 70–85% yields .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition forms triazole hybrids with enhanced bioactivity .
Example Reaction :
textChalcone 4 + Propargyl bromide → Propargylated chalcone → Triazole hybrid (CuNPs, 60°C)
Stability and Decomposition Pathways
-
Base Sensitivity : Strong bases (e.g., NaOH >40%) induce retro-aldol cleavage, reverting to starting materials .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Comparative Reaction Yields
| Reaction Type | Conditions | Yield | Catalysts/Notes |
|---|---|---|---|
| Aldol Condensation | h-BN, RT | 100% | FLP-type catalyst |
| One-Pot Synthesis | Microwave, KOH | 40% | Low due to decomposition |
| Thiazole Formation | S₈, NaCl, 120°C | 82% | Radical pathway |
| Benzothiazepine | Glycerol, 80°C | 89% | Solvent reuse possible |
科学的研究の応用
Anticancer Applications
Chalcone derivative 4 has shown promising results in various cancer studies. Notably, it has been evaluated for its effectiveness against different cancer cell lines.
Case Study: Anticancer Activity Against Human Cancer Cells
- Study Reference : A study investigated the anticancer effects of several chalcone derivatives on human cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating significant potency against cancer cells .
- Mechanism : The mechanism of action involves inducing apoptosis through the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), as well as inhibiting cell cycle progression .
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.89 | Apoptosis induction |
| AGS | 9.63 | Cell cycle arrest |
| A2780 (Ovarian Cancer) | Variable | Inhibition of STAT3 signaling |
Antimicrobial Properties
This compound also exhibits significant antimicrobial activity. Research indicates its effectiveness against various pathogens.
Case Study: Antimicrobial Activity
- Study Reference : Research demonstrated that chalcone derivatives possess antibacterial and antifungal properties. The derivatives showed inhibition against several bacterial strains .
- Mechanism : The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | <10 µg/mL | Bactericidal |
| Escherichia coli | <15 µg/mL | Bacteriostatic |
| Candida albicans | <20 µg/mL | Fungicidal |
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in models of periodontitis.
Case Study: In Vivo Anti-inflammatory Effects
- Study Reference : A study on the local application of Chalcone derivative T4 demonstrated its ability to reduce inflammation and oxidative stress in a rat model of periodontitis. The compound significantly decreased bone resorption and inflammation markers .
- Mechanism : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and reduction in oxidative stress markers.
Table 3: Anti-inflammatory Effects of Chalcone Derivative T4
| Parameter | Control Group | Treatment Group (Chalcone T4) |
|---|---|---|
| Bone Resorption (mm) | 2.5 | 1.2 |
| Inflammation Score | High | Low |
| Oxidative Stress Marker | Elevated | Reduced |
作用機序
カルコン誘導体4の作用機序には、さまざまな分子標的および経路との相互作用が関与します。
抗がん活性: カルコン誘導体4は、カスパーゼを活性化し、抗アポトーシスタンパク質を阻害することによって、がん細胞のアポトーシスを誘導します。
抗酸化活性: それはフリーラジカルを捕捉し、抗酸化酵素の発現をアップレギュレートします。
類似化合物との比較
カルコン誘導体4は、次のような他の類似化合物と比較できます。
フラボン: カルコンとフラボンはどちらも構造が似ていますが、フラボンはより安定しており、生物活性が異なります。
イソフラボン: イソフラボンはフラボンの異性体であり、カルコンでは観察されないエストロゲン活性を持っています。
ジヒドロカルコン: これらはカルコンの還元型であり、化学的および生物学的な特性が異なります
類似化合物のリスト:
- フラボン
- イソフラボン
- ジヒドロカルコン
- アウロン
- クマリン .
カルコン誘導体4は、その独特の化学反応性と生物活性の組み合わせにより、研究や産業のさまざまな分野で貴重な化合物となっています。
特性
分子式 |
C15H12ClNO2 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-1-(3-methoxypyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-19-14-7-4-10-17-15(14)13(18)9-8-11-5-2-3-6-12(11)16/h2-10H,1H3/b9-8+ |
InChIキー |
ADUCKBZUFASKCP-CMDGGOBGSA-N |
異性体SMILES |
COC1=C(N=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
正規SMILES |
COC1=C(N=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















